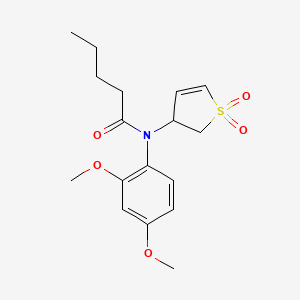

N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)pentanamide

Descripción

Propiedades

IUPAC Name |

N-(2,4-dimethoxyphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO5S/c1-4-5-6-17(19)18(13-9-10-24(20,21)12-13)15-8-7-14(22-2)11-16(15)23-3/h7-11,13H,4-6,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNMXOPCZKOZXJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N(C1CS(=O)(=O)C=C1)C2=C(C=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)pentanamide typically involves multi-step organic reactions. The starting materials might include 2,4-dimethoxyaniline, 3-bromothiophene, and pentanoyl chloride. The synthetic route could involve:

Nitration and Reduction: Nitration of 2,4-dimethoxyaniline followed by reduction to obtain the corresponding amine.

Bromination and Cyclization: Bromination of thiophene followed by cyclization to form the dihydrothiophene ring.

Amidation: Coupling of the amine with pentanoyl chloride to form the final amide product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)pentanamide can undergo various chemical reactions, including:

Oxidation: The dihydrothiophene ring can be oxidized to form sulfone derivatives.

Reduction: The amide group can be reduced to form amines.

Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)pentanamide may have applications in:

Medicinal Chemistry: Potential use as a pharmacophore in drug design.

Materials Science: Use in the synthesis of novel polymers or materials with specific electronic properties.

Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.

Mecanismo De Acción

The mechanism of action of N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)pentanamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparación Con Compuestos Similares

Aromatic Substituents

- Target Compound : Contains a 2,4-dimethoxyphenyl group, which introduces electron-donating methoxy groups at positions 2 and 4 of the phenyl ring. This substitution pattern may enhance solubility and modulate electronic interactions in biological systems.

- Analog 1: 5-(4-(2,4-dichlorophenyl)piperazin-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide (): Replaces the dimethoxyphenyl group with a 2,4-dichlorophenyl moiety and a thiophen-3-ylphenyl group.

- Analog 2 : N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(3-methoxyphenyl)acetamide (): Features a shorter acetamide chain (vs. pentanamide) and a single methoxy group on the phenyl ring. The reduced chain length may decrease metabolic stability compared to the target compound .

Sulfone-Modified Heterocycles

- Target Compound : Incorporates a 1,1-dioxido-2,3-dihydrothiophen-3-yl group, a sulfone-modified thiophene ring. This group enhances polarity and may participate in hydrogen bonding.

- Analog 3: N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-(4-isopropylphenoxy)acetamide (): Utilizes a tetrahydrothiophene sulfone with a fluorobenzyl substituent.

Actividad Biológica

N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)pentanamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its activity.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a dimethoxyphenyl group and a thiophenic moiety. Its molecular formula is , with a molecular weight of approximately 318.35 g/mol. The presence of the dioxido group contributes to its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of the thiophene ring followed by the introduction of the dimethoxyphenyl group through amide bond formation. Detailed synthetic pathways can be found in specialized literature focusing on thiophene derivatives.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing thiophene rings possess activity against various bacterial strains. This suggests that our compound may also demonstrate similar effects.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of related compounds on cancer cell lines. The compound's structural components may influence its ability to induce apoptosis in malignant cells. Preliminary data suggest that it could inhibit cell proliferation through mechanisms involving oxidative stress and mitochondrial dysfunction.

The proposed mechanism of action for compounds in this class includes:

- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cellular metabolism.

- Induction of Oxidative Stress : The dioxido group can generate reactive oxygen species (ROS), contributing to cytotoxic effects.

- Modulation of Signaling Pathways : Potential interactions with signaling molecules that regulate cell growth and survival.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of thiophene derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) as low as 50 µg/mL for some derivatives, suggesting potent activity that could be attributed to the structural features shared with our compound.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 25 | S. aureus |

| Compound B | 50 | E. coli |

| This compound | TBD | TBD |

Study 2: Cytotoxic Effects on Cancer Cells

Another investigation focused on the cytotoxicity of related thiophene compounds against breast cancer cell lines (MCF-7). The study reported an IC50 value of 30 µM for a structurally similar compound, indicating potential therapeutic applications for our target compound.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound C | 15 | MCF-7 |

| This compound | TBD | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.